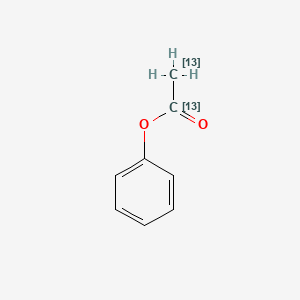

Phenyl Acetate-13C2

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8O2 |

|---|---|

Molecular Weight |

138.13 g/mol |

IUPAC Name |

phenyl acetate |

InChI |

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i1+1,7+1 |

InChI Key |

IPBVNPXQWQGGJP-SPBYTNOZSA-N |

Isomeric SMILES |

[13CH3][13C](=O)OC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Phenyl Acetate 13c2

Precursor Synthesis of ¹³C-Labeled Acetate (B1210297) Synthons

The foundation for synthesizing Phenyl Acetate-13C2 lies in the preparation of a suitable two-carbon synthon that is doubly labeled with ¹³C. These precursors are then used in subsequent esterification reactions.

Sodium Acetate-(1,2-¹³C₂) is a common and stable precursor for ¹³C-labeled compounds. medchemexpress.comsigmaaldrich.com Its preparation is typically achieved through the neutralization of Acetic Acid-(1,2-¹³C₂). This labeled acetic acid is commercially available or can be synthesized from fundamental ¹³C sources.

The synthesis is a straightforward acid-base reaction. A solution of ¹³C-labeled acetic acid is reacted with a stoichiometric amount of a sodium base, such as sodium carbonate or sodium hydroxide (B78521). amasci.net The reaction with sodium carbonate produces carbon dioxide gas, requiring slow addition of the base to control the effervescence. amasci.net

Reaction: 2 [¹³CH₃¹³COOH] + Na₂CO₃ → 2 [¹³CH₃¹³COONa] + H₂O + CO₂

Following the reaction, water is removed by heating the solution until the solid sodium acetate begins to form. The resulting product is Sodium Acetate-(1,2-¹³C₂), which can be further dried to obtain the anhydrous salt. amasci.net This salt serves as a stable, solid source of the ¹³C₂-acetyl group.

While sodium acetate is a stable precursor, more reactive derivatives of acetic acid are often required for efficient esterification of phenols. libretexts.org The most common reactive derivatives are acetyl chloride and acetic anhydride (B1165640). These can be synthesized from ¹³C₂-labeled acetic acid.

[¹³C₂]-Acetyl Chloride: This can be prepared by reacting Acetic Acid-(1,2-¹³C₂) with a chlorinating agent such as thionyl chloride (SOCl₂).

[¹³C₂]-Acetic Anhydride: This can be synthesized from the corresponding labeled acetyl chloride and sodium acetate.

These derivatives are highly valuable as they are more electrophilic than acetic acid, facilitating reactions with less reactive nucleophiles like phenol (B47542). chemguide.co.uk

Interactive Table 1: Synthesis of ¹³C-Labeled Acetate Synthons

| Derivative | Precursor | Reagent(s) | Key Consideration |

|---|---|---|---|

| Sodium Acetate-(1,2-¹³C₂) | Acetic Acid-(1,2-¹³C₂) | Sodium Carbonate or Sodium Hydroxide | Control of reaction vigor due to CO₂ evolution. amasci.net |

| Acetyl Chloride-(1,2-¹³C₂) | Acetic Acid-(1,2-¹³C₂) | Thionyl Chloride (SOCl₂) | Reaction is typically high-yielding. |

Targeted Synthesis of Phenyl Acetate-¹³C₂ via Esterification Approaches

The most direct method for synthesizing Phenyl Acetate-¹³C₂ is the esterification of phenol with a ¹³C₂-labeled acetylating agent.

Direct esterification of phenol with acetic acid is generally slow and inefficient. libretexts.org Therefore, the more reactive ¹³C₂-labeled acetic anhydride or acetyl chloride is used.

The reaction of phenol with [¹³C₂]-acetic anhydride is a common laboratory and industrial method. researchgate.net This reaction can be performed by heating a mixture of the two reactants. chemguide.co.uk The reaction rate can be increased by first converting phenol to the more nucleophilic sodium phenoxide by treating it with sodium hydroxide solution. chemguide.co.uk

Reaction with Acetic Anhydride: C₆H₅OH + ([¹³CH₃¹³CO]₂O) → C₆H₅O¹³CO¹³CH₃ + ¹³CH₃¹³COOH

Alternatively, [¹³C₂]-acetyl chloride reacts readily with phenol at room temperature to produce Phenyl Acetate-¹³C₂ and hydrogen chloride gas. libretexts.orgchemguide.co.uk This is a classic Schotten-Baumann reaction, often carried out in the presence of a base (like aqueous sodium hydroxide) to neutralize the HCl byproduct and drive the reaction to completion.

Reaction with Acetyl Chloride: C₆H₅OH + ¹³CH₃¹³COCl → C₆H₅O¹³CO¹³CH₃ + HCl

The crude Phenyl Acetate-¹³C₂ is typically purified by distillation to yield the pure product. prepchem.com

Interactive Table 2: Key Data for Esterification Reaction

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Phenol, ¹³C₂-Acetic Anhydride or ¹³C₂-Acetyl Chloride | libretexts.org |

| Catalyst/Promoter | Sodium Hydroxide, Sodium Bicarbonate, Strong Acid | prepchem.comgoogle.commdpi.com |

| Temperature | Room temperature to gentle warming, depending on reactants. | chemguide.co.uk |

| Byproducts | ¹³C₂-Acetic Acid or Hydrogen Chloride | chemguide.co.uk |

A primary goal in synthesizing isotopically labeled compounds is to ensure that the label remains at the intended position and is not lost or "scrambled" during the reaction. For the synthesis of Phenyl Acetate-¹³C₂, the carbon-carbon bond in the acetyl group is stable under standard esterification conditions. Therefore, the main focus is on achieving a clean, high-yielding reaction to avoid unnecessary purification steps that could lead to material loss.

Key considerations for maintaining isotopic integrity include:

Mild Reaction Conditions: Using the mildest possible conditions (e.g., lowest effective temperature, avoiding overly harsh acids or bases) prevents potential side reactions or degradation of the product.

Stoichiometry: Precise control over the molar ratios of reactants ensures complete conversion of the limiting reagent, which is typically the expensive labeled synthon.

Purity of Starting Materials: Using pure, well-characterized labeled precursors is essential to avoid introducing impurities that could complicate the reaction and final product analysis.

After synthesis, the isotopic purity and the specific location of the ¹³C labels in the Phenyl Acetate-¹³C₂ molecule are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgnih.gov MS confirms the correct mass shift due to the two ¹³C atoms, while ¹³C-NMR provides definitive information about the location of the labels. wikipedia.org

Interactive Table 3: Factors to Ensure Isotopic Integrity

| Factor | Importance | Method of Control |

|---|---|---|

| Reaction Temperature | Prevents degradation and side-reactions. | Use minimum temperature for efficient conversion. |

| pH Control | Avoids harsh conditions that could promote unwanted reactions. | Use of appropriate bases (e.g., NaOH, NaHCO₃) or catalysts. mdpi.com |

| Reagent Purity | Ensures the label is not diluted or contaminated. | Use of high-purity labeled synthons (e.g., 99 atom % ¹³C). sigmaaldrich.com |

Derivatization from Related Phenyl-Containing ¹³C-Labeled Compounds

An alternative, though generally less direct, approach to synthesizing Phenyl Acetate-¹³C₂ involves starting with a more complex molecule that already contains a phenyl group and a ¹³C-labeled fragment, and then chemically modifying it to form the desired product.

Another hypothetical route could begin with a uniformly labeled starting material, such as [phenyl-¹³C₆]-aniline. nih.gov This could be converted to a diazonium salt and then hydrolyzed to produce [phenyl-¹³C₆]-phenol. Subsequent reaction with unlabeled acetic anhydride would yield Phenyl-[¹³C₆] Acetate, a different isotopologue. To obtain the target Phenyl Acetate-¹³C₂, the derivatization must introduce the labeled acetyl group, making the direct esterification methods described in section 2.2 the most efficient and common strategies.

Table of Compounds

| Compound Name |

|---|

| Phenyl Acetate-¹³C₂ |

| Sodium Acetate-(1,2-¹³C₂) |

| Acetic Acid-(1,2-¹³C₂) |

| Acetyl Chloride-(1,2-¹³C₂) |

| Acetic Anhydride-(1,2-¹³C₂) |

| Phenol |

| Sodium Hydroxide |

| Sodium Carbonate |

| Thionyl Chloride |

| Hydrogen Chloride |

| 2-phenyl-[1,2-¹³C₂]acetic acid |

| [phenyl-¹³C₆]-aniline |

| [phenyl-¹³C₆]-phenol |

Carbon Isotope Exchange Methodologies for Phenyl Acetic Acids and Derivatives

A significant advancement in isotopic labeling is the development of transition-metal-free carbon isotope exchange (CIE) procedures for phenylacetic acids. unito.itnih.govnih.gov This approach allows for the direct incorporation of a carbon isotope into the carboxylic acid position of phenylacetic acid derivatives using carbon dioxide (CO₂) as the universal precursor. unito.itnih.gov This method is advantageous as it often eliminates the need for the synthesis of complex precursors. nih.gov

The process has been successfully applied to the labeling of numerous pharmaceuticals and is compatible with both ¹³C and ¹⁴C isotopes. unito.itnih.govnih.gov The reaction typically involves heating the substrate with ¹³CO₂ in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The efficiency of the isotope incorporation can be influenced by reaction time and temperature. nih.gov

A more recent development in this area is a photocatalytic approach for carbon isotope exchange. acs.org This method also utilizes [¹³C]CO₂ as the primary C1 source and allows for the insertion of the carbon isotope into phenylacetic acids in a single step. acs.org A key advantage of this photochemical strategy is the use of exceptionally mild reaction conditions, which stands in contrast to earlier methods that required harsh thermal conditions. acs.org

| Substrate | Reaction Time (h) | Temperature (°C) | Isotope Incorporation (%) |

|---|---|---|---|

| Phenylacetic Acid | 2 | 150 | Data not specified |

| Ibuprofen | 4 | 150 | Data not specified |

| Naproxen | 6 | 190 | Data not specified |

| Fenoprofen | 3.5 | 190 | Data not specified |

| Ketoprofen | 0.5 | 190 | Data not specified |

Synthesis of 2-(Phenylthio)-[1,2-¹³C₂]acetic Acid as a Labeling Precursor

An alternative strategy for the synthesis of ¹³C-labeled compounds involves the use of versatile and chemically stable labeling precursors. One such precursor is 2-(phenylthio)[1,2-¹³C₂]acetic acid. nih.gov Efficient, large-scale procedures have been developed for the conversion of commercially available [¹³C]- or [²H₃,¹³C]methanol and ¹³CO₂ or ¹³C-labeled bromoacetic acid to produce 2-(phenylthio)[1,2-¹³C₂]-, [1-¹³C]-, and [2-¹³C]acetic acid. nih.gov

These 2-(phenylthio)acetic acid isotopomers are valuable as nonvolatile two-carbon labeling precursors. nih.gov They have been successfully utilized in the synthesis of other ¹³C-labeled compounds, demonstrating their utility as synthons in organic chemistry. nih.gov

Preparation of Labeled Phenylacetylene Derivatives

Phenylacetylene derivatives serve as important synthetic intermediates for a range of compounds. google.com Various methods have been established for their preparation, which can be adapted for isotopic labeling. One common approach involves the dehydrohalogenation of a phenyldihaloethane. google.com This reaction can be carried out at elevated temperatures in the presence of a catalyst, such as magnesia or calcium oxide, to yield phenylacetylene. google.com

Another method involves the reaction of a compound with two or more hydrogen atoms on the α-carbon of a carbonyl group with a bis-disubstituted amino-difluoromethane compound. google.com For instance, acetophenone (B1666503) can be reacted with N,N-dimethylformamide diethyl acetal (B89532) (DMFC) in acetonitrile (B52724) at an elevated temperature to produce phenylacetylene. google.com The yields of these reactions can vary depending on the specific reagents and conditions employed.

| Starting Material | Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acetophenone | DFI | 10 | 84 | 30 |

| Acetophenone | DMFC | 22 | 84 | 12 |

| 3-Nitroacetophenone | DMFC | 4 | 84 | 21 |

Advanced Spectroscopic Characterization and Validation of Phenyl Acetate 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating molecular structure. In the context of isotopically labeled compounds like Phenyl Acetate-13C2, it is indispensable for verifying the exact positions of the 13C labels.

13C NMR Chemical Shift Analysis for Positional Isotopic Labeling Confirmation

13C NMR spectroscopy directly observes the carbon backbone of a molecule. Each carbon atom resonates at a specific chemical shift, measured in parts per million (ppm), which is highly sensitive to its local electronic environment. The introduction of a 13C isotope at a specific position results in a significantly enhanced signal at the corresponding chemical shift, thereby confirming the location of the label.

In this compound, the "13C2" designation typically implies labeling at the carbonyl carbon and the adjacent methyl carbon of the acetate (B1210297) group. A standard 13C NMR spectrum of unlabeled phenyl acetate would show distinct peaks for these carbons. In the 13C2 labeled variant, the intensities of these specific peaks would be dramatically increased, providing clear evidence of successful and position-specific isotopic enrichment. nih.gov For instance, the analysis of 13C-labeled acetate precursors in biosynthetic studies has demonstrated that enrichment can be quantified by observing the enhanced signals of the labeled carbons. cuny.edu

Table 1: Expected 13C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (ppm) | Description |

| Carbonyl (C=O) | ~170 | Labeled carbon, showing a significantly enhanced signal. |

| Methyl (-CH3) | ~21 | Labeled carbon, also with a markedly increased signal intensity. |

| Phenyl C1 (ipso) | ~151 | Unlabeled, normal signal intensity. |

| Phenyl C2/C6 (ortho) | ~122 | Unlabeled, normal signal intensity. |

| Phenyl C3/C5 (meta) | ~129 | Unlabeled, normal signal intensity. |

| Phenyl C4 (para) | ~126 | Unlabeled, normal signal intensity. |

Note: Exact chemical shifts can vary slightly based on the solvent and experimental conditions.

Analysis of Spin-Spin Coupling Constants (JCH, JCC) for Structural and Labeling Verification

Beyond chemical shifts, NMR spectroscopy provides information through spin-spin coupling, or J-coupling, which is the interaction between nuclear spins transmitted through the bonding electrons. organicchemistrydata.org The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number and type of bonds separating the coupled nuclei, as well as their stereochemical relationship.

In this compound, the presence of two adjacent 13C nuclei gives rise to a one-bond carbon-carbon coupling (¹JCC), a parameter that would be absent in the unlabeled compound under standard conditions. mdpi.com The observation and measurement of this ¹JCC value provide unequivocal proof of the dual labeling at adjacent positions. A typical ¹JCC for a single bond between an sp2 and an sp3 hybridized carbon is in the range of 35-55 Hz.

Solid-State NMR Techniques (e.g., Rotational Resonance NMR, Dipolar-Chemical Shift Methods) for Conformational and Electronic Structure Probing

While solution-state NMR is excellent for many applications, solid-state NMR (ssNMR) offers unique advantages for studying the conformational and electronic structure of molecules in their solid form. Techniques like Rotational Resonance (RR) NMR and Dipolar-Chemical Shift (DIPSHIFT) methods are particularly powerful for molecules with isolated 13C spin pairs, such as this compound. acs.orgacs.org

Rotational Resonance is a magic-angle spinning (MAS) ssNMR technique that allows for the accurate measurement of internuclear distances between labeled nuclei. acs.orguniversiteitleiden.nl By carefully controlling the spinning speed of the sample, the dipolar coupling between the two 13C nuclei in this compound can be selectively reintroduced, leading to changes in the NMR signal that are dependent on the distance between them. This provides precise structural information about the acetate group in the solid state. acs.orgacs.org Similarly, DIPSHIFT methods can be used to probe the dipolar coupling and the orientation of the chemical shift tensors, offering detailed insights into the electronic environment of the labeled carbons. acs.orgacs.org Research on the related compound, phenylacetic-13C2 acid, has demonstrated the utility of these techniques in determining the dipolar coupling constant and validating chemical shift tensor parameters. acs.orgacs.org

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules, it is the primary method for confirming isotopic purity and the degree of enrichment.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Enrichment Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the differentiation between ions with very similar masses. nih.gov For this compound, the molecular weight will be two mass units higher than its unlabeled counterpart due to the two 13C atoms.

HRMS can precisely measure the mass of the molecular ion, confirming the presence of the doubly labeled species. More importantly, it can determine the isotopic purity by quantifying the relative abundance of the desired M+2 peak (from this compound) versus the M peak (unlabeled) and the M+1 peak (singly labeled). nih.gov This allows for a precise calculation of the isotopic enrichment, which is a critical parameter for quantitative studies. nih.govckisotopes.com The high resolution of the instrument is essential to separate the 13C-labeled peaks from any potential isobaric interferences. nih.govlcms.cz

Table 2: Theoretical Mass Data for Phenyl Acetate and its 13C2 Isotopologue

| Compound | Molecular Formula | Exact Mass (Da) |

| Phenyl Acetate | C8H8O2 | 136.05243 |

| This compound | ¹²C6¹³C2H8O2 | 138.05914 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification of Labeled Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. resolvemass.cathermofisher.comwikipedia.org This technique is particularly well-suited for the analysis of volatile compounds like phenyl acetate. researchgate.net

In the context of this compound, GC-MS serves a dual purpose. First, the gas chromatograph separates the this compound from any impurities or related compounds in the sample. nih.gov This is crucial for ensuring that the subsequent mass analysis is performed on a pure compound. Second, the mass spectrometer provides identification based on the mass spectrum of the eluting compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound and a characteristic fragmentation pattern that can be compared to a reference spectrum to confirm its identity. researchgate.net GC-MS is a robust and sensitive method for both the qualitative confirmation and quantitative analysis of labeled analytes in various matrices. wikipedia.orgresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Quantitative Isotopic Enrichment Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly sensitive analytical technique used for the precise measurement of isotope ratios. wikipedia.orgresearchgate.net In the context of this compound, IRMS is the definitive method for validating the exact isotopic enrichment, a critical quality parameter for its use as an internal standard or tracer in metabolic studies. The technique provides quantitative data on the relative abundance of the heavy isotope (¹³C) to the light isotope (¹²C). researchgate.netnih.gov

The fundamental principle of IRMS analysis for a ¹³C-labeled organic compound like this compound involves the complete conversion of the organic material into a simple gas, typically carbon dioxide (CO₂), without isotopic fractionation. thermofisher.commpg.de This is most commonly achieved through high-temperature combustion in an elemental analyzer (EA) coupled directly to the IRMS instrument (EA-IRMS). thermofisher.commpg.de During this process, the this compound sample is combusted, converting all carbon atoms into CO₂. researchgate.net The resulting CO₂ gas, which faithfully represents the isotopic composition of the original sample, is then purified, introduced into the ion source of the mass spectrometer, and ionized. researchgate.netelementar.co.uk

The IRMS instrument then uses a magnetic sector to separate the ionized CO₂ molecules based on their mass-to-charge (m/z) ratio. wikipedia.org For carbon isotope analysis, the instrument simultaneously measures the ion beams corresponding to ¹²CO₂ (m/z = 44), ¹³CO₂ (m/z = 45), and sometimes ¹²C¹⁶O¹⁷O (m/z = 46) using a multiple-collector array. oiv.int This simultaneous detection allows for extremely precise measurement of the ¹³C/¹²C ratio. wikipedia.org

The measured isotope ratio of the sample is then compared against that of a certified international reference material, most commonly Vienna Pee Dee Belemnite (VPDB). wikipedia.orgdshs-koeln.de The result is expressed using the delta (δ) notation in parts per thousand (‰ or per mil). dshs-koeln.defiveable.me The delta value (δ¹³C) is calculated using the following formula:

δ¹³C (‰) = [ ( R_sample / R_standard ) - 1 ] * 1000 noaa.gov

Where R_sample is the ¹³C/¹²C ratio of the this compound sample and R_standard is the ¹³C/¹²C ratio of the VPDB standard (0.0112372). wikipedia.orgdshs-koeln.de

For highly enriched compounds like this compound, the δ¹³C value will be extremely large and positive. From this delta value, the absolute isotopic abundance, typically expressed as Atom Percent (Atom % ¹³C), can be calculated. This final value provides a quantitative measure of the isotopic enrichment of the compound. For instance, a batch of this compound synthesized to have a target enrichment of 99% at the two labeled positions would be verified by this method. sigmaaldrich.com

Research Findings & Data

Research utilizing IRMS for the analysis of ¹³C-labeled compounds demonstrates its high precision and sensitivity. researchgate.netthermofisher.com Studies on various ¹³C-enriched molecules, such as fatty acid methyl esters and amino acids, have shown that GC-C-IRMS (Gas Chromatography-Combustion-IRMS) can achieve high accuracy even with low sample amounts. researchgate.netnih.gov The precision of δ¹³C measurements can be better than 0.2‰. thermofisher.com For highly enriched samples, the primary goal is the accurate determination of the atom percent excess, which confirms the success of the isotopic labeling synthesis. elementar.co.uk

The following table represents typical data obtained from an IRMS analysis to validate the isotopic enrichment of a batch of this compound.

Table 1: Representative IRMS Data for this compound Enrichment Validation This table is interactive. Users can sort the columns to analyze the data.

| Sample ID | Description | Measured ¹³C/¹²C Ratio | δ¹³C vs. VPDB (‰) | Calculated Atom % ¹³C (Overall) |

|---|---|---|---|---|

| PA-13C2-B1-01 | This compound, Batch 1, Replicate 1 | 0.03415 | 2039.2 | 3.30 |

| PA-13C2-B1-02 | This compound, Batch 1, Replicate 2 | 0.03418 | 2041.8 | 3.31 |

| PA-13C2-B1-03 | This compound, Batch 1, Replicate 3 | 0.03416 | 2040.1 | 3.30 |

| PA-Nat-Abund | Phenyl Acetate, Natural Abundance | 0.01116 | -6.9 | 1.10 |

The data illustrates the significant difference in the ¹³C/¹²C ratio between the natural abundance compound and the highly enriched this compound. The high positive δ¹³C values for the this compound samples confirm their successful enrichment. The consistency across replicate measurements underscores the high precision of the IRMS technique, which is essential for the rigorous quality control and validation of isotopically labeled standards. dshs-koeln.de

Applications in Mechanistic Investigations and Pathway Elucidation

Elucidation of Organic Reaction Mechanisms

Isotopic labeling is a cornerstone of physical organic chemistry, providing profound insights into the step-by-step sequences of bond-making and bond-breaking events that constitute a chemical reaction.

The use of isotopically labeled compounds is a definitive method for tracing the course of atoms and functional groups in organic synthesis. vulcanchem.comcopbela.org By incorporating ¹³C-labeled precursors, such as [1,2-¹³C₂]acetate, into a synthetic sequence, chemists can track the intact incorporation of these units into a final product. beilstein-journals.orgresearchgate.net This technique is instrumental in confirming proposed biosynthetic pathways for natural products. For instance, feeding experiments with [¹³C₂]-acetate have been used to determine the folding patterns of polyketide chains in the biosynthesis of complex molecules like phenylanthraquinones. researchgate.netacs.org

The analysis, typically performed using ¹³C NMR spectroscopy, can reveal not only the incorporation of the labeled acetate (B1210297) unit but also whether the original carbon-carbon bond of the acetate precursor remains intact in the product. beilstein-journals.org This information is crucial for distinguishing between different possible assembly pathways. Furthermore, late-stage labeling techniques, where an isotope like carbon-14 (B1195169) is introduced near the end of a synthesis, have been developed for compounds like phenylacetic acid, facilitating studies of reaction mechanisms with high isotopic incorporation. nih.gov

The Fries rearrangement, a classic organic reaction involving the conversion of a phenolic ester (like phenyl acetate) to a hydroxy aryl ketone, has been a subject of extensive mechanistic study where isotopic labeling has been invaluable. The reaction can be initiated by photo-irradiation (photo-Fries rearrangement) or a Lewis acid catalyst. psu.eduresearchgate.net

Studies on the photo-Fries rearrangement of phenyl acetate have shown that it proceeds through the homolytic cleavage of the carbon-oxygen bond, forming a caged radical pair. psu.edu This intermediate can then recombine to form the ortho- and para-hydroxyacetophenone products. Isotope labeling, particularly with ¹³C, has been used to probe the intermediates in this process. For example, studies of the photo-Fries reaction of ¹³C-labeled 1-naphthyl acetate, a related compound, provided evidence for a singlet radical pair intermediate with a lifetime long enough to be influenced by external magnetic fields. psu.edu

In Lewis acid-catalyzed Fries rearrangements, tracer studies using phenyl acetate and acetic anhydride-¹⁴C helped to elucidate the sequence of events. The results of these experiments suggested a mechanism involving a rapid initial ester interchange, followed by an intramolecular migration of the acetyl group to the aromatic ring. researchgate.net

Table 1: Product Distribution in the Photo-Fries Rearrangement of Biphenylyl Acetates

This table, adapted from research on related aryl acetates, illustrates typical product yields in a photo-Fries reaction, a process whose mechanism is often studied using labeled compounds like Phenyl Acetate-13C2. psu.edu

| Starting Material | Ortho-Fries Product | Para-Fries Product | Phenol (B47542) By-product |

| 2-Biphenylyl Acetate | 13.4% | 7.1% | 1.0% |

| 4-Biphenylyl Acetate | 61.0% | - | 35.0% |

Enzymatic Reaction Mechanism Studies

Isotopically labeled substrates are indispensable for probing the intricate mechanisms of enzyme catalysis. They allow researchers to track the transformation of a substrate within an enzyme's active site and to identify key steps in the catalytic cycle. consensus.appitmedicalteam.pl

This compound and its precursor, labeled phenylacetate (B1230308), are crucial for studying enzymes involved in their metabolism. A prominent example is the elucidation of the bacterial aerobic degradation pathway of phenylacetate. nih.govamanote.com In these studies, ¹³C-labeled phenylacetate was used to produce phenylacetyl-CoA. The subsequent enzymatic products were analyzed by ¹³C-NMR spectroscopy, which was instrumental in identifying unstable intermediates, such as ring 1,2-epoxyphenylacetyl-CoA, and elucidating a novel pathway involving epoxidation, isomerization to a seven-membered ring, and hydrolytic ring cleavage. nih.gov

Another key enzyme studied with labeled substrates is phenylacetate decarboxylase (PhdB), which produces toluene. To distinguish between several possible reaction mechanisms, researchers used various labeled analogues, including phenylacetate-2-¹³C. nih.gov Kinetic studies with this labeled substrate, alongside other experiments, provided strong evidence supporting a mechanism where the enzyme attacks the methylene (B1212753) carbon of phenylacetate. nih.gov

Table 2: ¹³C-NMR Chemical Shifts of Intermediates in Phenylacetate Degradation

This table presents ¹³C-NMR data used to identify key intermediates formed from [¹³C]-phenylacetyl-CoA during its enzymatic degradation, showcasing the power of isotopic labeling in mechanistic enzymology. nih.gov

| Compound | Carbon Atom | Chemical Shift (ppm) |

| Phenylacetyl-CoA | C-1' | 197.8 |

| C-2' | 63.4 | |

| Ring 1,2-epoxyphenylacetyl-CoA | C-1' | 197.6 |

| C-2' | 65.5 | |

| Oxepin-CoA | C-1' | 194.2 |

| C-2' | 100.9 |

Beyond identifying reaction pathways, isotopic labeling helps to characterize the detailed interactions between an enzyme and its substrate and to pinpoint the slowest, or rate-limiting, steps of catalysis. nih.gov Techniques like solid-state NMR, when combined with isotope labeling of either the enzyme or the substrate, can provide atomic-level information about the structure and dynamics of the enzyme-substrate complex. portlandpress.com

The kinetic isotope effect (KIE) is a primary tool for investigating rate-limiting steps. nih.gov By comparing the reaction rates of an unlabeled substrate with an isotopically labeled one (e.g., containing deuterium (B1214612) or ¹³C), researchers can determine if the bond to the labeled atom is broken in the rate-determining step of the reaction. While direct KIE studies on this compound are specific to the reaction context, the principle is widely applied. For instance, studies on serine palmitoyltransferase using various isotopically labeled L-serine substrates revealed differences in the catalytic mechanisms between human and bacterial enzymes, highlighting how isotope effects can uncover subtle mechanistic variations. nih.gov

New methodologies, such as Isotope-Labeled, Activity-based Identification and Tracking (IsoLAIT), use probes with unique isotopic signatures to capture and identify enzyme-substrate pairs directly from complex cellular mixtures, offering a powerful approach to understanding these transient interactions. nih.gov

Metabolic Pathway Tracing in Diverse Biological Systems

Stable isotope tracers like this compound are essential for mapping metabolic pathways in living organisms, from microbes to humans. researchgate.net By introducing a labeled compound and analyzing its downstream metabolites, scientists can trace metabolic fluxes and identify connections between different pathways.

The metabolism of phenylalanine often proceeds through phenylacetate, making labeled versions of these compounds valuable for metabolic research. nih.govresearchgate.net A key study used [U-¹³C]phenylalanine to trace the natural production of phenylacetate, a necessary precursor for penicillin G, in the fungus Penicillium chrysogenum. nih.gov By monitoring the flow of the ¹³C label through various intracellular metabolites, the researchers were able to quantify metabolic fluxes and identify the key enzymatic steps, providing a basis for engineering the organism for improved antibiotic production. nih.gov

In studies of human liver metabolism, phenylacetate is used as a probe to sample hepatic glutamine. While the primary tracer might be a different labeled molecule, such as [3-¹³C]lactate, the conjugation of phenylacetate to glutamine to form phenylacetylglutamine (B1677654) (which is excreted in urine) allows for non-invasive sampling of the liver's internal metabolic state. physiology.org This method has been used to compare metabolic fluxes in healthy and diabetic individuals. physiology.org Similarly, tracing the metabolism of dietary compounds by gut microbiota often involves tracking the conversion of phenylalanine to intermediates like phenylacetate and final products such as hippuric acid. researchgate.net

Tracking Carbon Flow in Cellular and Organismal Metabolism

The use of isotopically labeled compounds like this compound is fundamental to metabolic research, enabling the precise tracking of carbon atoms as they are incorporated into various biomolecules. When introduced into a biological system, the labeled acetate portion can be cleaved and enter central carbon metabolism, primarily as acetyl-CoA. Researchers can then monitor the distribution of the 13C label into a wide array of downstream metabolites.

This technique is invaluable for:

Mapping Metabolic Pathways: By analyzing which metabolites become enriched with 13C, scientists can delineate metabolic pathways and identify previously unknown biochemical transformations.

Quantifying Metabolic Flux: It allows for the measurement of the rate of flow of metabolites through a particular pathway (flux analysis), providing a dynamic view of cellular metabolism under different conditions. nih.gov

Studying Enzyme Kinetics: The incorporation of the label can be used to study the kinetics of specific enzymes involved in metabolic transformations in living organisms.

For instance, in studies of anaerobic microorganisms like Clostridium difficile, [13C2]acetate has been used to understand carbon and nitrogen flow. nih.govbiorxiv.org The distinct signals from the 13C-labeled acetate in NMR spectra allow for clear identification and quantification, even in complex cellular environments. nih.govbiorxiv.org These studies help to reveal how pathogenic bacteria adapt their metabolism to colonize and thrive in environments like the human gut. nih.gov

Investigation of Microbial Degradation Pathways of Aromatic Compounds

Aromatic compounds are widespread in the environment, and many bacteria have evolved pathways to degrade them, often using them as a source of carbon and energy. nih.govmbl.or.kr Phenyl acetate is a key intermediate in the breakdown of many aromatic substances, including the amino acid phenylalanine and environmental pollutants like styrene. nih.govnih.gov

The use of this compound has been instrumental in elucidating these complex degradation pathways. nih.gov For example, research on bacteria such as Escherichia coli and Pseudomonas putida has utilized 13C-labeled phenylacetate to uncover a novel aerobic degradation pathway. nih.gov This pathway involves the activation of phenylacetate to its coenzyme A (CoA) thioester, phenylacetyl-CoA. nih.govnih.gov Subsequent steps, which were elucidated by tracing the 13C label, include the formation of a reactive ring epoxide, isomerization to a seven-membered oxepin (B1234782) ring, and eventual cleavage to yield central metabolites like acetyl-CoA and succinyl-CoA. nih.gov

This research is significant because it reveals a biochemical strategy for breaking the stable aromatic ring that is fundamentally different from previously known pathways, expanding our understanding of microbial metabolism and its role in bioremediation. nih.govenviro.wiki

Studies on Biosynthesis of Natural Products and Secondary Metabolites

Many natural products, which are often sources of medicines and other valuable compounds, are biosynthesized from simple building blocks like acetate. scribd.com Feeding experiments with [1,2-13C2]acetate are a classic technique to determine how these building blocks are assembled into complex molecular architectures. scribd.comdntb.gov.uaresearchgate.net this compound can serve as a precursor, delivering the labeled acetate unit into biosynthetic pathways.

Key findings from such studies include:

Determining Polyketide Folding Patterns: In the biosynthesis of polyketides, long chains are formed from acetate units and then folded to create complex cyclic structures. The pattern of 13C-13C coupling observed in the final product via NMR analysis reveals how the initial polyketide chain was folded and cyclized. researchgate.netacs.org

Elucidating Biosynthetic Origins: This method can distinguish between different potential biosynthetic routes. For example, it helped demonstrate that the acetophenone (B1666503) portion of the phenylanthraquinone knipholone (B1197796) is derived from four acetate units, and it clarified the specific enzymatic steps that prevent the randomization of the label. researchgate.netacs.org

Tracing Precursors in Tropone (B1200060) Biosynthesis: In the formation of tropone natural products by bacteria, phenylacetic acid is a key precursor. nih.gov Isotope labeling studies help confirm that it is first activated to phenylacetyl-CoA before undergoing ring expansion to form the characteristic seven-membered tropone ring. nih.govnih.gov

| Natural Product Class | Organism Type | Key Finding from 13C Labeling | Reference |

|---|---|---|---|

| Polyketides (e.g., Knipholone) | Higher Plants | Determined the specific "F folding mode" for the anthraquinone (B42736) part and confirmed the origin from four acetate units for the acetophenone part. | researchgate.net, acs.org |

| Phenylpropanoids | Plants | Distinguishes biosynthetic origin (shikimic acid vs. polyketide pathway) based on oxygenation patterns derived from labeled precursors. | scribd.com |

| Tropone Derivatives | Bacteria | Confirmed that phenylacetyl-CoA is a universal precursor that undergoes oxygenolysis and ring expansion. | nih.gov, nih.gov |

| Fungal Metabolites (e.g., Colletodiol) | Fungi | Elucidated the assembly, cyclization, and rearrangement mechanisms of polyketide and terpenoid metabolites. | researchgate.net |

Analysis of Carbon Incorporation into Plant Volatile Organic Compounds

Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in communication, defense, and attracting pollinators. Many of these VOCs, including terpenoids and some aromatic esters, are derived from primary metabolism, with acetyl-CoA being a key precursor.

While direct studies specifically citing "this compound" for plant VOC analysis are less common in the provided search results, the principles of using labeled precursors like [13C2]acetate are well-established in this field. uni-halle.de By supplying a labeled precursor, researchers can trace the flow of carbon into the biosynthesis of specific volatile compounds. This approach helps to:

Identify the metabolic pathways (e.g., mevalonate (B85504) or MEP pathway for terpenoids) responsible for producing the carbon backbone of VOCs.

Quantify the flux of carbon towards volatile synthesis versus other metabolic fates.

Understand how environmental or genetic factors influence the allocation of resources to VOC production.

For example, studies on Lamiaceae plants (the mint family) use 13CO2 to trace carbon flow in real-time into volatile terpenoids, demonstrating the power of isotopic labeling in understanding the dynamics of plant secondary metabolism. uni-halle.de The use of labeled acetate would provide a more direct way to probe pathways that specifically utilize acetyl-CoA as a building block.

Role in Advanced Analytical Methodologies

Utilization as an Internal Standard in Quantitative Mass Spectrometry for Metabolite Analysis

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method for achieving reliable quantification. This is because a SIL-IS can effectively correct for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer. Phenyl Acetate-13C2, with its two carbon-13 isotopes, serves as an ideal internal standard for the quantification of its unlabeled counterpart, phenyl acetate (B1210297), and other structurally related metabolites.

The fundamental principle behind its use is that this compound is chemically identical to the endogenous analyte but has a different mass due to the isotopic labeling. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of this compound to a biological sample at the beginning of the analytical workflow, any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling accurate and precise quantification.

Table 1: Key Characteristics of this compound as an Internal Standard

| Property | Description |

| Chemical Formula | C₆H₅O₂¹³C₂H₃ |

| Molecular Weight | Approximately 2 g/mol higher than unlabeled phenyl acetate |

| Isotopic Purity | High isotopic enrichment is crucial for accurate quantification |

| Chemical Behavior | Behaves identically to the unlabeled analyte during extraction, chromatography, and ionization |

| Mass Spectrometric Detection | Easily differentiated from the unlabeled analyte based on its higher mass-to-charge ratio (m/z) |

Development and Validation of Analytical Methods for Complex Biological Matrices

The development and validation of robust analytical methods are paramount for obtaining reliable data from complex biological matrices such as plasma, urine, and tissue homogenates. This compound plays a crucial role in this process, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).

During method development, this compound is used to optimize various parameters, including sample extraction efficiency, chromatographic separation, and mass spectrometric detection. By monitoring the recovery and response of the internal standard, analysts can fine-tune the method to achieve the best possible performance.

Once a method is developed, it must undergo rigorous validation to ensure it is fit for its intended purpose. Method validation assesses several key parameters, and this compound is instrumental in evaluating many of them.

Table 2: Role of this compound in Analytical Method Validation

| Validation Parameter | Role of this compound |

| Accuracy | The recovery of the analyte is assessed by comparing the measured concentration in spiked samples to the known concentration, with this compound correcting for analytical variability. |

| Precision | The repeatability and intermediate precision of the method are determined by analyzing replicate samples, where the internal standard helps to minimize variations. |

| Matrix Effect | This compound helps to evaluate and compensate for the suppression or enhancement of the analyte signal caused by other components in the biological matrix. |

| Recovery | The efficiency of the extraction process is determined by comparing the response of the internal standard in an extracted sample to its response in a neat solution. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions is assessed using the internal standard to correct for any degradation. |

While specific research studies detailing the use of this compound are not widely available in public literature, its application follows the well-established principles of stable isotope dilution analysis. The analogous compound, Ethyl 2-phenylacetate-13C2, is explicitly described as an internal standard for quantitative analysis in chromatography coupled with mass spectrometry. The underlying principles of its utility are directly transferable to this compound.

Computational Chemistry and Modeling of Phenyl Acetate 13c2 Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics and Proposed Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction energetics and mechanisms. In the context of molecules related to Phenyl Acetate-13C2, DFT calculations have been instrumental in evaluating the plausibility of various reaction pathways.

One significant area of research has been the enzymatic decarboxylation of phenylacetate (B1230308) to produce toluene, a reaction catalyzed by the glycyl radical enzyme Phenylacetate Decarboxylase (PhdB). nih.gov Computational studies using DFT have been employed to estimate the reaction energetics for proposed mechanisms. Research has evaluated three potential mechanisms: two involving attack at the phenylacetate methylene (B1212753) carbon (through H-atom abstraction from the neutral acid or the deprotonated carboxylate) and one involving the carboxyl group via a Kolbe-type decarboxylation (single-electron oxidation of the carboxylate). nih.gov

The DFT results indicated that all three proposed mechanisms are thermodynamically challenging, with high endergonicity or large activation energy barriers, highlighting the catalytic power of the PhdB enzyme. nih.gov While the calculations did not definitively favor one mechanism over the others based solely on energetics, they provided crucial insights. For instance, the calculations could explain why α,α-difluorophenylacetate is not a substrate for the enzyme, as the decarboxylation becomes significantly less favorable for the Kolbe-type mechanism with this fluorinated analog. nih.gov When combined with experimental data, such as kinetic studies and the use of labeled substrates, the computational findings strongly supported a mechanism involving the abstraction of a methylene hydrogen atom by the enzyme. nih.gov

Table 1: Investigated Reaction Mechanisms for Phenylacetate Decarboxylation using DFT

| Proposed Mechanism | Description | Computational Insight |

|---|---|---|

| Methylene Attack (H-atom abstraction) | The enzyme's radical abstracts a hydrogen atom from the methylene (-CH2-) carbon of phenylacetate. | Supported by experimental data on fluorinated analogs and site-directed mutagenesis. nih.gov |

| Kolbe-type Decarboxylation | Single-electron oxidation of the deprotonated carboxylate (COO-) group, leading to decarboxylation. | DFT calculations suggest this pathway is thermodynamically challenging. nih.gov |

| Carboxyl Group Attack (H-atom abstraction) | The enzyme's radical abstracts a hydrogen atom from the carboxylic acid (-COOH) group. | Considered a plausible but thermodynamically demanding pathway according to DFT. nih.gov |

Molecular Dynamics Simulations to Understand Molecular Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about molecular interactions, conformational changes, and the dynamic behavior of systems in different environments.

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the technique is widely applied to understand the behavior of related and larger systems containing phenyl and acetate (B1210297) moieties. For example, MD simulations are used to investigate the stability of small molecules within the binding sites of proteins, such as the interaction of thiosemicarbazone derivatives of phenyl acetate with Human Serum Albumin (HSA). researchgate.net In such studies, MD simulations, often lasting for microseconds, can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and calculate binding free energies. mdpi.com

MD simulations are also employed to study the liquid-liquid extraction of compounds like acetic acid from aqueous solutions. nih.gov These simulations can predict thermodynamic properties, such as solubility parameters, and elucidate the effect of additives like nanoparticles on the extraction process. nih.gov The insights from MD simulations on how molecules like acetic acid or those with phenyl groups interact with solvents, interfaces, and biomolecules are directly applicable to understanding the potential dynamic behavior of this compound in similar systems. The isotopic labeling in this compound does not significantly alter its classical molecular dynamics but is crucial for NMR studies that can, in turn, be used to validate the force fields used in MD simulations.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenylacetate |

| Toluene |

| α,α-difluorophenylacetate |

| Phenylacetic-13C2 acid |

| Human Serum Albumin (HSA) |

Future Directions and Emerging Research Opportunities

Development of Chemo-Enzymatic Synthesis Routes for Stereospecific Labeling

The precise placement of isotopic labels within a molecule is critical for detailed mechanistic and structural studies. Future research will increasingly focus on developing chemo-enzymatic methods to synthesize stereospecifically labeled Phenyl Acetate-13C2. This approach combines the versatility of chemical synthesis with the high selectivity of enzymatic catalysis to achieve labeling patterns that are difficult or impossible to obtain through purely chemical means. moravek.comnih.gov

Enzymes, particularly lipases, are well-suited for this purpose due to their ability to catalyze esterification and transesterification reactions with high regioselectivity and stereoselectivity under mild conditions. nih.govresearchgate.net Lipases like Candida antarctica lipase (B570770) B (CALB) have demonstrated broad substrate tolerance, suggesting their potential for catalyzing the formation of phenyl acetate (B1210297) from precursors where the 13C label is strategically positioned. nih.govscielo.brresearchgate.net By selecting appropriate 13C-labeled precursors, such as labeled acetic acid or a labeled phenol (B47542) derivative, and a suitable lipase, it is feasible to control the exact location of the 13C atoms in the final this compound molecule.

Key research opportunities in this area include:

Enzyme Screening and Engineering: Identifying and engineering lipases or other esterases with high specificity for phenyl acetate precursors.

Substrate Design: Synthesizing novel 13C-labeled precursors that are readily accepted by enzymes to create specific labeling patterns.

Reaction Optimization: Fine-tuning reaction conditions, such as solvent and temperature, to maximize the yield and stereospecificity of the enzymatic labeling. scielo.br

The successful development of these chemo-enzymatic routes will provide researchers with a powerful toolkit of precisely labeled this compound isotopologues, enabling more sophisticated studies of reaction mechanisms and metabolic pathways.

Integration of this compound Tracing with Advanced Imaging Techniques

A significant area of future development lies in combining this compound tracing with state-of-the-art imaging technologies to visualize metabolic processes in situ. This integration promises to provide unprecedented spatial and temporal resolution of metabolic flux, moving beyond bulk tissue analysis to the single-cell level. nih.gov

Mass Spectrometry Imaging (MSI) is a powerful technique that can map the distribution of molecules in tissue sections. nih.gov By administering this compound to a biological system, MSI can be used to track the incorporation of the 13C label into downstream metabolites, revealing the spatial organization of phenylacetate (B1230308) metabolism within tissues and even individual cells. nsf.gov This approach has been successfully used with other 13C-labeled compounds to investigate metabolic flux directly in tissue contexts. nih.gov

Positron Emission Tomography (PET) is another key imaging modality with potential applications for this compound. While PET typically uses positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), the principles of tracer kinetics and metabolic imaging are directly transferable. moravek.comnih.govnih.gov Research into ¹³C-based imaging is an active field. By tracking the fate of this compound, researchers could non-invasively monitor its absorption, distribution, metabolism, and excretion in whole organisms, providing valuable data for pharmacological and toxicological studies.

Emerging opportunities include:

Multi-modal Imaging: Combining MSI and PET to correlate the spatial distribution of this compound and its metabolites with physiological function.

Dynamic Tracing: Developing time-resolved imaging experiments to capture the kinetics of phenylacetate metabolism in real-time.

Clinical Applications: Exploring the use of this compound as a diagnostic imaging agent for diseases associated with altered aromatic compound metabolism.

Application in Quantitative Metabolic Flux Analysis for Systems Biology Research

This compound is an ideal tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a cornerstone technique in systems biology for quantifying the rates of metabolic reactions within a cell. nih.govspringernature.com By introducing this compound into a biological system, researchers can trace the path of the ¹³C atoms as they are incorporated into the central carbon metabolism. researchgate.netnih.gov

The metabolism of phenylacetate is a key pathway in many bacteria and has relevance in human physiology. nih.govnih.gov In humans and other primates, phenylacetate is conjugated with glutamine to form phenylacetylglutamine (B1677654), which is then excreted in the urine. nih.gov By analyzing the ¹³C labeling pattern in the glutamine moiety of urinary phenylacetylglutamine, researchers can non-invasively probe the metabolic activity of the citric acid cycle in the liver. nih.gov This provides a powerful window into central carbon metabolism and its response to various physiological and pathological states.

Future research in this domain will likely focus on:

Expanding Metabolic Models: Incorporating the phenylacetate pathway into genome-scale metabolic models to achieve a more comprehensive understanding of cellular metabolism.

Disease Phenotyping: Using this compound as a tracer to study metabolic dysregulation in diseases such as inborn errors of metabolism and cancer.

Microbiome Studies: Investigating the role of the gut microbiome in phenylacetate metabolism and its impact on host health, using this compound to trace inter-species metabolic exchange.

Exploration of this compound in Unconventional Chemical and Biological Transformations

The use of this compound can also shed light on novel and unconventional chemical and biological reactions. Isotopic labeling is a classic tool for elucidating reaction mechanisms, and the specific placement of ¹³C atoms in phenyl acetate can help to unravel complex molecular rearrangements.

A fascinating example of an unconventional biological transformation is the bacterial degradation of phenylacetate. This pathway, found in a significant percentage of sequenced bacteria, does not proceed by conventional aromatic ring-opening mechanisms. nih.govresearchgate.net Instead, phenylacetyl-CoA is converted to a ring 1,2-epoxide, which is then isomerized to a seven-membered oxygen-containing heterocycle, an oxepin-CoA. researchgate.netfrontiersin.org Subsequent hydrolytic cleavage and beta-oxidation break down the molecule into central metabolites. nih.gov Using this compound with labels in specific positions on the aromatic ring or the acetyl group would be instrumental in confirming the proposed atom rearrangements throughout this unusual pathway.

Another novel discovery is the enzyme phenylacetate decarboxylase (PhdB), a glycyl radical enzyme that catalyzes the conversion of phenylacetate to toluene. nih.gov The mechanism of this enzyme is a subject of ongoing research, with proposals involving attack at either the methylene (B1212753) carbon or the carboxyl group of phenylacetate. nih.gov Experiments using stereospecifically labeled this compound could definitively resolve this mechanistic question by tracking the fate of the labeled carbons during the decarboxylation reaction.

Future avenues of exploration include:

Mechanistic Studies: Employing this compound to elucidate the mechanisms of newly discovered enzymes that act on phenylacetate and related aromatic compounds.

Biocatalysis and Synthetic Biology: Using insights from these unconventional pathways to engineer novel biocatalysts for the production of valuable chemicals.

Environmental Remediation: Tracking the degradation of aromatic pollutants using this compound as a model substrate to understand and improve bioremediation strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for producing isotopically pure Phenyl Acetate-13C2, and how can cross-contamination be minimized?

- Methodological Answer : Synthesis typically involves esterification of 13C2-labeled acetic acid with phenol derivatives under anhydrous conditions. To ensure isotopic purity, use sodium acetate-13C2 (≥99% isotopic enrichment) as a precursor and employ inert atmosphere techniques to prevent hydrolysis or isotopic exchange . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and verification via LC-MS are critical to minimize unlabeled byproducts. Cross-contamination risks are mitigated by dedicated glassware and avoiding shared equipment with non-labeled compounds .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C-NMR) is essential for confirming isotopic incorporation, while Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) quantifies purity and detects trace impurities. For example, GC-MS retention indices and fragmentation patterns should align with reference data from NIST databases . Cross-validate results using IR spectroscopy to confirm functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can experimental design address challenges in tracing metabolic pathways using this compound as a stable isotope tracer?

- Methodological Answer : Use a factorial design to optimize tracer concentration and sampling intervals. For in vivo studies, administer this compound intravenously at doses calibrated to avoid isotopic dilution (e.g., 0.1–1.0 mg/kg body weight). Employ kinetic modeling (e.g., compartmental analysis) to distinguish between isotopic enrichment in target metabolites (e.g., phenylacetyl-CoA derivatives) and background noise. Include negative controls (unlabeled acetate) to correct for natural 13C abundance .

Q. What strategies resolve contradictions in reported isotopic enrichment levels when using this compound in lipid metabolism studies?

- Methodological Answer : Discrepancies often arise from variations in extraction efficiency (e.g., lipid-phase partitioning) or ionization suppression in MS workflows. To harmonize

- Standardize sample preparation (e.g., Folch extraction for lipids) .

- Use internal standards (e.g., deuterated phenyl acetate-d5) to correct for matrix effects .

- Compare results against orthogonal methods, such as isotope ratio mass spectrometry (IRMS), which provides absolute 13C/12C ratios .

Q. How can researchers optimize reaction conditions for enzymatic assays involving this compound?

- Methodological Answer : Conduct response surface methodology (RSM) to balance pH, temperature, and enzyme-substrate ratios. For example, esterases exhibit optimal activity at pH 7.4–8.0 and 37°C, but 13C-labeled substrates may require adjusted kinetics due to isotopic mass effects. Monitor reaction progress via real-time NMR or stopped-flow LC-MS to capture transient intermediates .

Data Presentation & Reproducibility

Q. What statistical rigor is required when reporting isotopic tracer studies with this compound?

- Methodological Answer : Report mean ± standard deviation (SD) for triplicate measurements, ensuring numerical precision aligns with instrument limits (e.g., LC-MS data to three significant figures) . Use ANOVA or t-tests to confirm significance (p < 0.05) and include effect size metrics (e.g., Cohen’s d) for biological relevance. Raw datasets (e.g., MS spectra) should be archived as supplementary materials .

Q. How should researchers handle discrepancies between computational models and experimental data for 13C metabolic flux analysis?

- Methodological Answer : Reconcile discrepancies by refining model parameters (e.g., substrate uptake rates) using sensitivity analysis. Validate with isotopic labeling patterns from time-course experiments. For example, if simulated 13C enrichment in TCA cycle intermediates deviates from experimental data, adjust assumptions about enzyme reversibility or compartmentalization .

Tables for Reference

Key Considerations

- Ethical Data Reporting : Disclose all normalization methods and outlier exclusion criteria to avoid bias .

- Reproducibility : Publish step-by-step protocols (e.g., synthesis, MS settings) using platforms like protocols.io .

- Literature Integration : Compare findings with prior studies on phenyl acetate metabolism, noting methodological divergences (e.g., cell vs. animal models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.